molecular formula C21H24FN3O3S B2677810 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 942012-57-9

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2677810
CAS No.: 942012-57-9
M. Wt: 417.5
InChI Key: MFTBZGSTSKMCMU-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, morpholinoethyl, and methylthiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include fluorophenyl derivatives, morpholine, and methylthiophenyl compounds. The reaction conditions often involve the use of solvents such as ethanol, methanol, or tetrahydrofuran, and may require heating or the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but may include the use of solvents, catalysts, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide include other fluorophenyl and morpholinoethyl derivatives, as well as compounds containing methylthiophenyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-29-18-4-2-3-17(13-18)24-21(27)20(26)23-14-19(25-9-11-28-12-10-25)15-5-7-16(22)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTBZGSTSKMCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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